molecular formula C9H9F3N2 B1505140 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 794461-84-0

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B1505140
CAS No.: 794461-84-0
M. Wt: 202.18 g/mol
InChI Key: XTHCVKRDECVOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature

This compound belongs to the class of fluorinated heterocyclic compounds, specifically categorized as a substituted tetrahydronaphthyridine derivative. The compound features a bicyclic system comprising a partially saturated naphthyridine core with nitrogen atoms positioned at the 1 and 6 positions of the ring system. The trifluoromethyl group is attached at the 2-position, creating a distinctive structural motif that significantly influences the compound's chemical and biological properties.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the base structure being 5,6,7,8-tetrahydro-1,6-naphthyridine and the trifluoromethyl substituent designated at position 2. Alternative naming conventions include 1,6-naphthyridine, 5,6,7,8-tetrahydro-2-(trifluoromethyl), as documented in chemical databases. The compound is assigned Chemical Abstracts Service registry number 794461-84-0, providing a unique identifier for this specific molecular structure.

The molecular formula is established as C9H9F3N2, with a corresponding molecular weight of 202.18 grams per mole. This compact heterocyclic framework incorporates both aromatic and aliphatic character, with the tetrahydro designation indicating partial saturation of the bicyclic system. The structural representation includes an InChI notation of 1S/C9H10F3N/c10-9(11,12)7-3-6-4-13-2-1-8(6)14-5-7/h3,5,13H,1-2,4H2, providing precise connectivity information for the molecular architecture.

Property Value Reference
Molecular Formula C9H9F3N2
Molecular Weight 202.18 g/mol
Chemical Abstracts Service Number 794461-84-0
MDL Number MFCD11847908
Structural Classification Fluorinated Heterocycle

Historical Development in Heterocyclic Chemistry

The development of naphthyridine chemistry has evolved significantly since the initial discovery of these heterocyclic systems, with 1,6-naphthyridine representing one of six possible isomeric bicyclic structures containing two pyridine rings. Historical synthesis of 1,6-naphthyridine derivatives initially relied on the Skraup reaction, involving the condensation of aminopyridines with glycerol derivatives under harsh acidic conditions and high temperatures. However, these early methodologies often resulted in violent, uncontrolled reactions and provided modest yields, limiting their practical utility.

The introduction of trifluoromethyl-containing naphthyridines represents a more recent advancement in heterocyclic chemistry, driven by the recognition of fluorine's unique properties in pharmaceutical applications. The trifluoromethyl group emerged as a privileged motif in medicinal chemistry due to its ability to modulate lipophilicity, metabolic stability, and protein binding characteristics. The specific development of this compound derivatives has been facilitated by advances in selective fluorination methodologies and improved synthetic routes.

Recent synthetic developments have introduced more sophisticated approaches to naphthyridine construction, including asymmetric synthesis protocols that enable access to enantiomerically pure materials. These methodologies have particularly focused on the tetrahydronaphthyridine scaffold, recognizing its potential as a core structure for bioactive compounds. The development of enantioselective transfer hydrogenation reactions has been crucial in accessing chiral tetrahydronaphthyridine derivatives with high optical purity, addressing the need for stereochemically defined pharmaceutical intermediates.

Properties

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)8-2-1-6-5-13-4-3-7(6)14-8/h1-2,13H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHCVKRDECVOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90703811
Record name 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794461-84-0
Record name 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Photoredox-Catalyzed Hydroaminoalkylation and Intramolecular S_NAr (Continuous Flow)

A recent advanced method involves an automated, continuous flow synthesis that proceeds via:

  • Photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines with primary amines to form α-alkylated intermediates.
  • Subsequent intramolecular nucleophilic aromatic substitution (S_NAr) to close the tetrahydro-1,6-naphthyridine ring.

For the 1,6-naphthyridine isomer, 4-chloro-3-vinylpyridine is used as the vinylpyridine substrate. Due to the lower reactivity of the C–Cl bond in S_NAr, the reaction temperature is elevated to 220 °C in the flow reactor to achieve full conversion. This method yields spirocyclic 1,6-tetrahydronaphthyridines in 46–64% yield and can be adapted to produce the trifluoromethylated analogs by using appropriate trifluoromethylated starting materials.

Advantages:

  • Modular and scalable
  • High overall yields (up to 98% for related isomers)
  • Automated and continuous flow compatible
  • Uses abundant primary amines and halogenated vinylpyridines

Asymmetric Synthesis via Heck-Type Vinylation and Ruthenium-Catalyzed Hydrogenation

An asymmetric synthesis protocol for 5,6,7,8-tetrahydro-1,6-naphthyridines includes:

  • Heck-type vinylation of chloropyridine using ethylene gas to introduce the vinyl group.
  • Formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia.
  • Ruthenium-catalyzed enantioselective transfer hydrogenation to reduce the dihydronaphthyridine to the tetrahydro derivative with high enantioselectivity.

This method is notable for being the first enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound and avoids chromatography or distillation, making it suitable for large-scale manufacture.

Cyclocondensation of Trifluoromethylated Enones with 2,6-Diaminopyridine

Another synthetic route involves:

  • Direct cyclocondensation of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with 2,6-diaminopyridine under mild conditions.
  • This reaction yields trifluoromethylated naphthyridines in 26–73% yields.
  • Variations include using cycloalkenones to produce cycloalka[b]naphthyridines with trifluoromethyl groups.

This method benefits from operational simplicity and moderate to good yields, providing a convenient access route to trifluoromethylated tetrahydronaphthyridines.

Intermediate Synthesis via Trifluoropropanoic Acid Derivatives (Patent Method)

A patented process describes:

  • Reaction of 3,3,3-trifluoropropanoic acid with POCl3, DMF, NaPF6, and a base to form a hexafluorophosphate salt intermediate.
  • Subsequent steps lead to the formation of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine.

This process focuses on efficient intermediate preparation, facilitating further functionalization and scale-up.

Comparative Data Table of Preparation Methods

Method Key Steps Yield Range Notable Features Scalability
Photoredox-catalyzed HAA + S_NAr (Flow) Hydroaminoalkylation, intramolecular S_NAr 46–64% (1,6-THN) Automated, continuous flow, modular High
Asymmetric Heck vinylation + Ru-catalyzed H_2 Vinylation, ammonia-mediated cyclization, enantioselective hydrogenation Not specified (high enantioselectivity) Enantioselective, no chromatography needed Suitable for scale-up
Cyclocondensation of trifluoromethylated enones Cyclocondensation with 2,6-diaminopyridine 26–73% Mild conditions, operationally simple Moderate
Patent method via trifluoropropanoic acid Formation of hexafluorophosphate intermediate Not specified Efficient intermediate preparation Industrial potential

Research Findings and Notes

  • The photoredox-catalyzed method demonstrates that replacing tetrabutylammonium azide with sodium azide improves cost and handling without loss of efficiency.
  • The asymmetric synthesis route is pioneering in providing enantioenriched tetrahydro-1,6-naphthyridines, important for chiral drug candidates.
  • Cyclocondensation methods highlight the importance of the electronic effects of aminopyridines in directing cyclization and yield.
  • The patented intermediate synthesis underscores the utility of trifluoromethylated building blocks in complex heterocycle assembly.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution Reactions: Substitution reactions can introduce different substituents onto the naphthyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted naphthyridine derivatives, each with unique chemical and physical properties.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

  • 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine serves as a critical intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethyl group enhances biological activity and selectivity towards specific targets.
  • Compounds derived from this naphthyridine structure have shown potential as antidiabetic agents , particularly in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Sitagliptin. DPP-4 inhibitors are widely used in managing type 2 diabetes by increasing insulin secretion and decreasing glucagon levels .

Antimicrobial and Antiviral Properties

  • Research indicates that derivatives of this compound exhibit antimicrobial and antiviral activities. Studies have shown efficacy against various pathogens, making it a candidate for further development in infectious disease therapeutics .

Materials Science

Synthesis of Novel Materials

  • The compound's unique chemical structure allows for its use in creating novel materials with specific electronic or optical properties. For instance, its incorporation into polymers can enhance material performance in electronic devices or sensors.
  • Research into the photophysical properties of naphthyridine derivatives suggests potential applications in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their favorable charge transport characteristics .

Biological Research

Mechanism of Action Studies

  • The compound is utilized in biological research to explore its interaction with various biological targets. Its mechanism of action often involves enzyme inhibition or receptor modulation, which is crucial for understanding its therapeutic potential.
  • Studies have focused on its role in inhibiting specific enzymes linked to disease pathways, providing insights into new treatment strategies for conditions such as cancer and metabolic disorders .

Industrial Applications

Chemical Intermediates

  • In industrial settings, this compound serves as an intermediate for synthesizing other complex chemical entities. Its ability to undergo various chemical reactions makes it valuable in the production of specialty chemicals .

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Position : The 2-CF₃ isomer (target compound) exhibits superior binding to CCR2 compared to the 3-CF₃ analogue due to steric and electronic compatibility with the receptor’s hydrophobic pocket .
  • Hydroxyl vs. CF₃ : The hydroxylated derivative (C₈H₁₀N₂O) lacks the electron-withdrawing and lipophilic properties of CF₃, reducing its membrane permeability and metabolic stability .

Antiviral Activity

The target compound’s trifluoromethyl group enhances its potency as an HIV-1 integrase inhibitor (IC₅₀: <100 nM) by stabilizing hydrophobic interactions with the LEDGF/p75-binding site . Non-fluorinated analogues (e.g., 5,6,7,8-tetrahydro-1,6-naphthyridin-2-ol) show negligible activity due to reduced binding affinity .

Anti-Inflammatory Activity

As a CCR2 antagonist, the hydrochloride salt of the target compound inhibits monocyte chemotaxis with IC₅₀: 10–50 nM, outperforming non-CF₃ derivatives like tert-butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (IC₅₀: >1 µM) .

Physicochemical Properties

Property 2-CF₃-Tetrahydronaphthyridine 3-CF₃-Tetrahydronaphthyridine Dihydronaphthyridinones (e.g., 12a)
LogP (Predicted) 2.1–2.5 2.0–2.4 1.5–2.0
Solubility (Water) Low (<1 mg/mL) Low (<1 mg/mL) Moderate (1–10 mg/mL)
Melting Point Not reported Not reported 174–193°C (e.g., 4h: 191–193°C)

Notes:

  • The trifluoromethyl group increases lipophilicity (LogP >2) but reduces aqueous solubility, necessitating salt forms (e.g., hydrochloride) for in vivo studies .
  • Dihydronaphthyridinones exhibit higher solubility due to ketone oxygen hydrogen-bonding capacity .

Biological Activity

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H12F3N
  • Molecular Weight : 215.21 g/mol
  • CAS Number : 794461-84-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research has indicated that it may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It may act as a modulator at certain receptor sites, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.

Anticancer Properties

A significant area of research has focused on the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : H1299 (non-small cell lung cancer), HeLa (cervical cancer), and CEM-SS (T-lymphoblastic leukemia).
  • IC50 Values : The compound exhibited IC50 values ranging from 10.47 to 15.03 µg/mL across different cell lines.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in preclinical models:

  • In a murine model of colitis, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β.
  • The oxidative stress markers in colon tissues were significantly diminished post-treatment.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the cytotoxic effects on H1299 and A549 cell lines; showed significant apoptosis induction with an IC50 value of 10.47 µg/mL .
Study 2 Evaluated anti-inflammatory properties in a colitis model; reduced TNF-α and IL-1β levels significantly .
Study 3 Explored antimicrobial activity against Bacillus cereus; demonstrated an MIC of 15.62 µg/mL .

Q & A

Q. What are the primary synthetic routes for 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine?

The compound is commonly synthesized via cobalt-catalyzed intramolecular [2+2+2] cyclizations of dialkynylnitriles under microwave conditions. This method yields 5,6,7,8-tetrahydro-1,6-naphthyridines efficiently (75% yield in some cases) and enables scalable production of derivatives for SAR studies . Alternative routes include reductive cyclization of nitropyridine oxides, though isomerization may occur, leading to minor byproducts such as 1,2,3,4-tetrahydro-1,6-naphthyridine .

Q. How is the compound characterized analytically?

Analytical characterization typically involves:

  • NMR spectroscopy : To confirm regiochemistry and substitution patterns.
  • Mass spectrometry : For exact mass determination (e.g., m/z 274.031683 for related derivatives) .
  • X-ray crystallography : To resolve ambiguities in stereochemistry or isomer formation .
  • Chromatographic techniques : HPLC or GC-MS for purity assessment, especially critical for pharmacokinetic studies .

Q. What are the key functional groups influencing reactivity?

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the tetrahydro-1,6-naphthyridine core allows for regioselective alkylation and substitution. Electrophilic reactions preferentially occur at the C-3 position due to electron-withdrawing effects of the trifluoromethyl group .

Advanced Research Questions

Q. How do structural modifications impact HIV-1 integrase inhibition?

SAR studies reveal that the N-propyl phenyl substituent at the C-6 position is critical for binding to the LEDGF/p75 allosteric site of HIV-1 integrase. Derivatives lacking this group show reduced antiviral activity. Pharmacokinetic profiling in rats indicates that lipophilic substituents improve bioavailability but may increase off-target binding .

Q. What strategies address regioselectivity challenges in alkylation?

Regioselective alkylation is achieved using:

  • Transition-metal catalysts : Palladium-mediated cross-coupling for C-3 functionalization .
  • Protecting groups : tert-Butoxycarbonyl (Boc) to shield reactive amines during multi-step syntheses .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the C-6 position .

Q. How are data contradictions in isomer synthesis resolved?

Discrepancies in melting points and yields between synthetic routes (e.g., reductive cyclization vs. primary synthesis) are addressed via:

  • Isomer separation : Chromatography or crystallization to isolate 5,6,7,8-tetrahydro-1,6-naphthyridine from 1,2,3,4-tetrahydro isomers .
  • Computational modeling : DFT calculations to predict thermodynamic stability of isomers .

Q. What pharmacokinetic parameters are critical for lead optimization?

Rat studies highlight:

  • Oral bioavailability : Improved with logP values between 2.5–3.5.
  • Half-life (t½) : Extended via trifluoromethyl group-induced metabolic resistance .
  • Plasma protein binding : Reduced by introducing polar groups (e.g., carboxylates) .

Controversial or Emerging Topics

Q. Why do in vitro antiviral activities sometimes contradict in vivo results?

Discrepancies arise from:

  • Species-specific metabolism : Rat cytochrome P450 enzymes may metabolize the compound differently than human isoforms .
  • Tissue penetration : The compound’s high logP may limit blood-brain barrier crossing, reducing efficacy in CNS reservoirs .

Q. How does the compound’s mechanism differ from catalytic-site HIV inhibitors?

Unlike catalytic-site inhibitors (e.g., raltegravir), this compound binds the LEDGF/p75 allosteric site, promoting integrase multimerization and disrupting viral DNA integration. This mechanism avoids resistance mutations common in catalytic-site targets .

Q. What are the limitations of current synthetic methodologies?

Challenges include:

  • Isomer contamination : Reductive cyclization often produces mixed isomers requiring costly purification .
  • Scale-up inefficiency : Microwave-assisted cobalt catalysis is difficult to industrialize .

Methodological Recommendations

  • For SAR-driven design , prioritize C-6 alkylation and C-3 carboxylation to balance potency and solubility .
  • Use cryo-EM or SPR to validate binding to the LEDGF/p75 site and quantify multimerization effects .
  • Employ metabolite identification assays (e.g., liver microsomes) to predict human pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.